Synergistic Amino-Thiol Architecture
Unlike the closest commercially available analogs—1-aminoisoquinoline (possessing only an amino group) and 1(2H)-isoquinolinethione (possessing only a thiol group)—1-amino-3-mercaptoisoquinoline integrates both functionalities on the same isoquinoline scaffold , [1]. This dual presence is not a trivial combination; the patent literature for 'thio substituted 3 amino isoquinolines' establishes compounds with this specific 1-amino-3-thio substitution pattern as a distinct and patentable chemical class, underscoring its unique synthetic and functional potential [1].
| Evidence Dimension | Functional Group Count and Type on Isoquinoline Core |
|---|---|
| Target Compound Data | 2 (1-amino, 3-mercapto) |
| Comparator Or Baseline | 1-Aminoisoquinoline: 1 (1-amino); 1(2H)-Isoquinolinethione: 1 (1-thiol) |
| Quantified Difference | Qualitative difference in functional group count and potential chemical reactivity. |
| Conditions | Structural comparison based on chemical identity and patent classification. |
Why This Matters
For procurement, this means a single compound can explore chemical space and biological targets inaccessible to simpler, mono-functional scaffolds, providing higher experimental density per unit.
- [1] Francis, J. (1966). Thio substituted 3 amino isoquinolines (U.S. Patent No. 3,247,212). U.S. Patent and Trademark Office. View Source
